4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide
Description
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring a thiazole core substituted with a trifluoromethylphenyl group at position 2 and a carboxylic acid-derived amide at position 3. The amide moiety is further functionalized with a 5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)phenyl group.
The compound is synthesized via carbodiimide-mediated coupling (using EDC·HCl and DMAP in dichloromethane) between the thiazole-5-carboxylic acid intermediate and the 5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)aniline derivative . Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring may contribute to hydrogen-bonding interactions in biological systems .
Properties
Molecular Formula |
C20H12ClF3N4O3S |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
N-[5-chloro-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H12ClF3N4O3S/c1-9-15(32-18(25-9)10-2-4-11(5-3-10)20(22,23)24)17(29)26-14-8-12(21)6-7-13(14)16-27-19(30)31-28-16/h2-8H,1H3,(H,26,29)(H,27,28,30) |
InChI Key |
TWTIUDSXHIKSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=CC(=C3)Cl)C4=NOC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reactions
- The synthesis begins with trifluoroacetic ethyl acetoacetate as the key raw material.
- Chlorination is performed using sulfuryl chloride under carefully controlled temperature and molar ratios.
- The chlorinated intermediate undergoes cyclization with thioacetamide in dehydrated alcohol to form the thiazole ring.
- Hydrolysis of the ester group yields 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Chlorination | Sulfuryl chloride (0.92-0.98 molar ratio), temperature: -15 to -5 °C (dropwise addition), soaking 10-18 h at 5-15 °C | Controls overchlorination (<0.3% byproduct); unreacted starting material reclaimed by distillation |
| Cyclization | Thioacetamide (1.02-1.06 molar ratio), dehydrated alcohol solvent (weight ratio 2.0-3.2), reflux 8-12 h | Directly yields thiazole hydrochloride salt mixture; avoids toxic solvents and complex purification |
| Hydrolysis | 15% aqueous sodium hydroxide, reflux 3 h; acidification to pH 1 with HCl, filtration | Ethanol recovered by vacuum distillation; high yield (~92%) and purity (>98.5% HPLC) |
Representative Experimental Data
| Parameter | Embodiment 3 | Embodiment 4 |
|---|---|---|
| Trifluoroacetic ethyl acetoacetate | 36.8 g (0.20 mol) | 36.8 g (0.20 mol) |
| Sulfuryl chloride | 25.5 g (0.189 mol), 2.5 h addition | 26.3 g (0.195 mol), 2.0 h addition |
| Chlorination temperature | -12 to -8 °C (addition), then 7 to 12 °C soak | -15 to -10 °C (addition), then 8 to 12 °C soak |
| Cyclization time | 12 h reflux | 8 h reflux |
| Hydrolysis | 3 h reflux with 15% NaOH | 3 h reflux with 15 g NaOH |
| Yield (%) | 92.2% | 91.7% |
| Purity (HPLC) | 98.7% | 99.0% |
| Melting point (°C) | 163.5–165.0 | 164.5–166.0 |
This method is efficient, avoids toxic reagents like DMF or acetic acid, and minimizes waste and energy consumption by recycling solvents and avoiding complex purification steps.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chlorination | Trifluoroacetic ethyl acetoacetate | Sulfuryl chloride, -15 to -5 °C, 10-18 h | 2-chloro trifluoroacetic ethyl acetoacetate | N/A | Control of overchlorination critical |
| 2 | Cyclization | Chlorinated intermediate, thioacetamide | Dehydrated alcohol, reflux 8-12 h | 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate hydrochloride | N/A | Avoids toxic solvents and complex purification |
| 3 | Hydrolysis | Cyclization product | 15% NaOH aqueous, reflux 3 h; acidify pH 1 | 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid | ~92 | High purity, ethanol recovery |
| 4 | Amide coupling | Thiazole-5-carboxylic acid, 5-chloro-2-(oxadiazolyl)aniline | EDC·HCl, DMAP, DCM, RT, 24-48 h, argon | Target amide compound | 60-80 | Carbodiimide-mediated coupling |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isostructural Chloro/Bromo Derivatives
Compounds 4 and 5 from and are isostructural analogs differing only in their halogen substituents (Cl vs. Br on the aryl group). Key comparisons include:
- Structural Similarities : Both share a thiazole core, fluorophenyl groups, and triazole-pyrazole hybrid substituents. Crystallographic data confirm isostructurality with triclinic P̄1 symmetry and similar planar conformations .
- The larger van der Waals radius of Br may reduce solubility compared to Cl .
Thiazole-5-Carboxamide Derivatives
(a) 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j)
- Structural Features : A trimethoxybenzamido group replaces the trifluoromethylphenyl and oxadiazole-containing amide in the target compound.
- Bioactivity : Demonstrates antibacterial properties, likely due to the electron-rich trimethoxy group enhancing membrane penetration .
- Synthesis : Benzotriazole-mediated coupling achieves 90% yield, contrasting with the target compound’s EDC/DMAP method (yield unspecified) .
(b) N-Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
- Structural Features : A pyridinyl group at position 2 instead of trifluoromethylphenyl. The pyridine’s basic nitrogen may improve solubility but reduce blood-brain barrier penetration compared to the target’s CF3 group .
- Applications : These compounds are optimized for kinase inhibition, suggesting divergent therapeutic targets versus the oxadiazole-containing target compound .
Heterocyclic Hybrids with Oxadiazole/Triazole Moieties
(a) 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid Derivatives
- Structural Features : Replaces the thiazole core with an oxazole ring but retains the trifluoromethylphenyl group. The oxazole’s reduced basicity compared to thiazole may alter binding kinetics .
- Synthesis : Similar coupling strategy (EDC/DMAP) but lower structural complexity due to the absence of an oxadiazole ring .
(b) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole
- Structural Features : Integrates a triazole-pyrazole hybrid substituent instead of the oxadiazole-aniline group.
- Bioactivity : Antimicrobial activity highlights the importance of halogenated aryl groups, paralleling the target compound’s chloro-substituted phenyl .
Biological Activity
The compound 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide is a synthetic derivative featuring a thiazole moiety, which has been extensively studied for its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound possesses the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 287.26 g/mol
- CAS Number : 144059-86-9
- IUPAC Name : 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:
- Cytotoxicity : Research indicates that compounds with thiazole rings exhibit significant cytotoxic activity. For instance, related thiazole compounds demonstrated IC50 values in the low micromolar range against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis and inhibit cell proliferation through various pathways, including the MAPK/ERK signaling pathway .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Broad-Spectrum Activity : Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of trifluoromethyl groups enhances their lipophilicity, potentially improving membrane penetration and efficacy against microbial cells .
- Specific Studies : In vitro studies have shown that certain thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Substituents Influence : The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with increased cytotoxicity against cancer cells .
- Thiazole Ring Importance : The thiazole moiety is essential for maintaining biological activity; modifications to this structure can significantly alter potency and selectivity .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides that showed strong selectivity against A549 and NIH/3T3 cell lines with IC50 values indicating potent anticancer properties .
- Recent Advances : A review highlighted new benzothiazole-based compounds demonstrating moderate to good anti-tubercular activity against Mycobacterium tuberculosis, suggesting a broader scope for thiazole derivatives in infectious disease treatment .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can intermediates be optimized?
Answer: The synthesis involves multi-step reactions, starting with the formation of thiazole and oxadiazole rings. Key steps include:
- Thiazole Core Synthesis : React 4-trifluoromethylbenzaldehyde with methyl thiocyanate under acidic conditions to form the thiazole ring. Ethyl alcohol reflux (80°C, 6 hours) with phenylisothiocyanate yields thiosemicarbazide intermediates .
- Oxadiazole Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C for 3 hours to cyclize hydrazide derivatives into the oxadiazole moiety, achieving yields of 85–95% .
- Amide Coupling : Activate the carboxylic acid group (e.g., using HATU or EDCI) and couple with the aniline derivative under inert conditions.
Q. Optimization Tips :
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
Answer: A combination of methods ensures structural validation and purity assessment:
- ¹H-NMR : Key signals include thiazole protons at δ 7.8–8.2 ppm and oxadiazole NH protons at δ 10.5–11.0 ppm .
- FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and oxadiazole C=N vibrations near 1600 cm⁻¹ .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values (C, H, N) indicate acceptable purity .
- HPLC : Use C18 columns with acetonitrile-water gradients (95:5 to 50:50) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis and spectroscopic data during purity validation?
Answer: Contradictions often arise from residual solvents or hydration. Mitigation strategies include:
- Multi-Method Cross-Validation : Combine NMR, HPLC, and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Thermogravimetric Analysis (TGA) : Detect solvent residues by monitoring weight loss below 200°C .
- Recrystallization : Repeat purification using mixed solvents (e.g., ethanol-hexane) to isolate anhydrous forms .
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?
Answer: Key modifications and SAR approaches:
- Thiazole Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability, as shown in analogues with IC₅₀ values <10 μM against cancer cell lines .
- Oxadiazole Ring : Replacing the 5-oxo group with a thione (-S) increases antimicrobial activity (MIC: 2–8 µg/mL) .
- Methodology :
Q. How do tautomeric equilibria and solvent effects influence the compound’s reactivity and stability?
Answer:
- Tautomerism : The oxadiazole ring exhibits thione-thiol tautomerism, verified via ¹³C-NMR (δ 170–175 ppm for C=S) and computational modeling (DFT at B3LYP/6-31G*) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the thione form, enhancing electrophilicity for nucleophilic substitutions .
- Reactivity Implications : Tautomeric states affect hydrogen-bonding capacity, critical for crystal packing (confirmed via X-ray diffraction) .
Q. What strategies mitigate low yields during scale-up synthesis?
Answer:
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC:
- Thermal Stability : TGA shows decomposition onset at 230°C, confirming suitability for room-temperature storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
